molecular formula C59H104O8 B15180905 4,4'-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate CAS No. 94247-45-7

4,4'-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate

Cat. No.: B15180905
CAS No.: 94247-45-7
M. Wt: 941.4 g/mol
InChI Key: PTDBJJGXECRDJP-BNRZXNFUSA-N
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Description

4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate is a complex organic compound with the molecular formula C59H104O8 and a molecular weight of 941.452 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring and a succinate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate involves multiple steps. The primary synthetic route includes the reaction of isopropylidenedicyclohexane with octadecenylsuccinic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to cell membrane interactions and lipid metabolism.

    Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is employed in the production of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

94247-45-7

Molecular Formula

C59H104O8

Molecular Weight

941.4 g/mol

IUPAC Name

4-[(E)-18-[4-[2-[4-[(E)-18-(3-carboxypropanoyloxy)octadec-16-enyl]cyclohexyl]propan-2-yl]cyclohexyl]octadec-2-enoxy]-4-oxobutanoic acid

InChI

InChI=1S/C59H104O8/c1-59(2,53-41-37-51(38-42-53)35-31-27-23-19-15-11-7-3-5-9-13-17-21-25-29-33-49-66-57(64)47-45-55(60)61)54-43-39-52(40-44-54)36-32-28-24-20-16-12-8-4-6-10-14-18-22-26-30-34-50-67-58(65)48-46-56(62)63/h29-30,33-34,51-54H,3-28,31-32,35-50H2,1-2H3,(H,60,61)(H,62,63)/b33-29+,34-30+

InChI Key

PTDBJJGXECRDJP-BNRZXNFUSA-N

Isomeric SMILES

CC(C1CCC(CC1)CCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)(C2CCC(CC2)CCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C

Canonical SMILES

CC(C)(C1CCC(CC1)CCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)C2CCC(CC2)CCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O

Origin of Product

United States

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